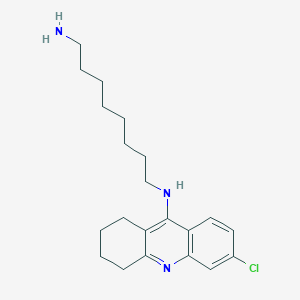![molecular formula C35H43NSi3 B12535758 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine CAS No. 141919-44-0](/img/structure/B12535758.png)
10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine is a complex organic compound characterized by the presence of trimethylsilyl groups attached to an anthracene core This compound is notable for its unique structural features, which include multiple trimethylsilyl groups that contribute to its chemical stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine typically involves multiple steps, starting with the preparation of the anthracene core One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride This reaction results in the formation of trimethylsilyl-substituted anthracene derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, anthraquinones, and reduced anthracene compounds. The specific products depend on the reagents and conditions used in the reactions.
科学的研究の応用
10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine involves its interaction with molecular targets through its trimethylsilyl groups and anthracene core. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the anthracene core can participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
Acetamide, N-[4-(trimethylsilyl)phenyl]-: Similar in having trimethylsilyl groups but differs in the core structure.
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine: Shares the trimethylsilyl groups but has a phenoxazine core instead of anthracene.
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-: Contains trimethylsilyl groups but with a pyrimidine core.
Uniqueness
10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine is unique due to its combination of an anthracene core with multiple trimethylsilyl groups. This structure imparts distinct photophysical properties and chemical reactivity, making it valuable for applications that require stability and specific interactions with other molecules.
特性
CAS番号 |
141919-44-0 |
|---|---|
分子式 |
C35H43NSi3 |
分子量 |
562.0 g/mol |
IUPAC名 |
10-trimethylsilyl-N,N-bis(4-trimethylsilylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C35H43NSi3/c1-37(2,3)28-22-18-26(19-23-28)36(27-20-24-29(25-21-27)38(4,5)6)34-30-14-10-12-16-32(30)35(39(7,8)9)33-17-13-11-15-31(33)34/h10-25H,1-9H3 |
InChIキー |
RNISYWOXPYICIU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)[Si](C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


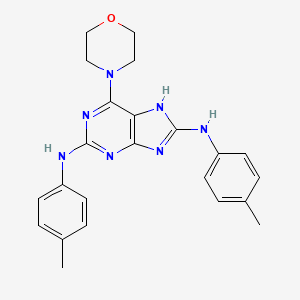
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
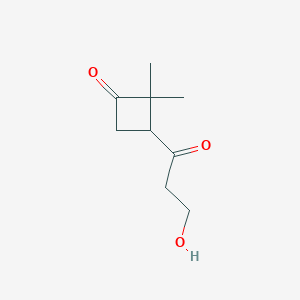
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
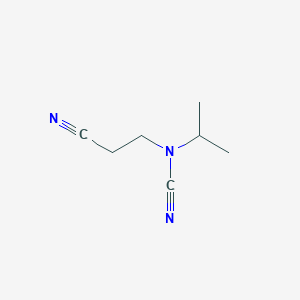
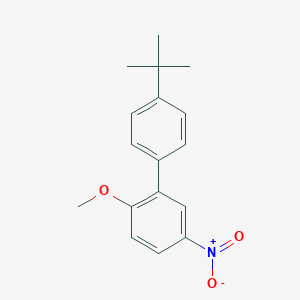
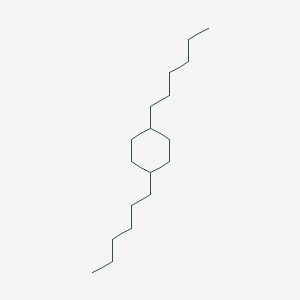
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
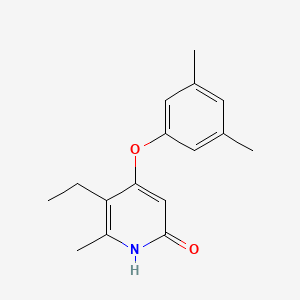
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
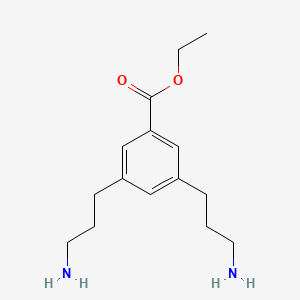
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
